3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-(1-methylpyrrolidin-3-yl)oxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-5-3-10(8-14)15-11-7-13-4-2-9(11)6-12/h2,4,7,10H,3,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIPMKDJGNOZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Pyridine Precursors
A common strategy involves substituting a halogen atom at the pyridine 3-position with 1-methylpyrrolidin-3-ol. For example, 3-chloropyridine-4-carbonitrile undergoes SNAr with 1-methylpyrrolidin-3-ol under basic conditions:
$$
\text{3-chloropyridine-4-carbonitrile} + \text{1-methylpyrrolidin-3-ol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target}
$$
Optimization Insights :
- Solvent Selection : Dimethylformamide (DMF) or dimethylacetamide (DMAc) enhances nucleophilicity of the pyrrolidinol oxygen.
- Temperature : Reactions typically proceed at 80–100°C over 12–24 hours, with yields ranging from 45% to 68%.
- Limitations : Competing hydrolysis of the nitrile group under prolonged heating necessitates careful temperature control.
Mitsunobu Etherification
Coupling of 3-Hydroxypyridine-4-carbonitrile and 1-Methylpyrrolidin-3-ol
The Mitsunobu reaction offers a reliable pathway for forming the ether linkage under mild conditions:
$$
\text{3-hydroxypyridine-4-carbonitrile} + \text{1-methylpyrrolidin-3-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target}
$$
Experimental Data :
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Reaction Time | 6–8 hours |
| Temperature | 0°C → room temperature |
| Solvent | Tetrahydrofuran (THF) |
Advantages :
- High regioselectivity and functional group tolerance.
- Avoids harsh basic conditions, preserving nitrile integrity.
Reductive Amination and Cyclization Strategies
Tandem Cyclization-Etherification
An alternative route involves constructing the pyrrolidine ring in situ from a linear precursor. For example, reacting 3-(2-aminoethoxy)pyridine-4-carbonitrile with methyl acrylate under reductive conditions:
$$
\text{3-(2-aminoethoxy)pyridine-4-carbonitrile} + \text{methyl acrylate} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target}
$$
Key Observations :
- Cyclization Efficiency : Yields up to 60% when using NaBH3CN as the reductant in methanol.
- Byproducts : Over-reduction of the nitrile to an amine occurs in 10–15% of cases, necessitating chromatographic purification.
Protection-Deprotection Sequences
Boc-Protected Pyrrolidine Intermediates
To mitigate side reactions during etherification, temporary protection of the pyrrolidine nitrogen is employed:
- Protection : Treat 1-methylpyrrolidin-3-ol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
- Coupling : React Boc-protected pyrrolidinol with 3-chloropyridine-4-carbonitrile under SNAr conditions.
- Deprotection : Remove Boc group using HCl/dioxane (4 M), yielding the target compound.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Protection | 92 |
| Coupling | 65 |
| Deprotection | 88 |
| Overall | 53 |
Emerging Catalytic Methods
Palladium-Catalyzed C–O Coupling
Recent advances in cross-coupling chemistry enable direct ether formation using Pd catalysts. A representative protocol involves:
$$
\text{3-bromopyridine-4-carbonitrile} + \text{1-methylpyrrolidin-3-ol} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target}
$$
Conditions :
- Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
- Base : Cs₂CO₃ (2 equiv).
- Solvent : Toluene, 110°C, 24 hours.
- Yield : 58%.
Comparative Analysis of Methodologies
Table 1. Synthesis Route Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| SNAr | 45–68 | 90–95 | Moderate |
| Mitsunobu | 72–85 | 95–98 | High |
| Reductive Cyclization | 55–60 | 85–90 | Low |
| Pd-Catalyzed Coupling | 58 | 93 | Moderate |
Critical Insights :
- The Mitsunobu reaction offers the best balance of yield and purity but requires stoichiometric reagents (DEAD, PPh₃), increasing costs.
- SNAr methods are cost-effective but suffer from moderate yields due to competing side reactions.
- Catalytic approaches show promise but require further optimization for industrial applicability.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.
Scientific Research Applications
3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The pyridine ring and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ether linkage to the methylpyrrolidine moiety may also play a role in modulating the compound’s overall properties and effects.
Comparison with Similar Compounds
Table 1: Key Substituents and Their Impact on Pyridine-Carbonitrile Derivatives
Key Observations :
- Solubility : The 1-methylpyrrolidin-3-yl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., 4-methoxyphenyl in ), due to the tertiary amine’s capacity for protonation .
- Electronic Effects : The carbonitrile group at the 4-position is electron-withdrawing, which may stabilize the pyridine ring against nucleophilic attack, a feature shared with 2-oxo derivatives (e.g., ).
Key Observations :
- The target compound’s synthesis may resemble alkylation strategies used for pyrrolidine-containing analogues (e.g., ), whereas hexahydroquinoline derivatives rely on cyclocondensation .
- Unintended cyclization reactions (e.g., ) highlight the importance of reaction control when using amines like piperidine, a consideration relevant to the target compound’s synthesis.
Spectroscopic and Physicochemical Data
Table 3: Spectroscopic Features of Selected Analogues
Key Observations :
- The C≡N stretch in IR (~2200 cm⁻¹) is a consistent feature across all carbonitrile derivatives .
- In ¹H NMR, the 1-methylpyrrolidin-3-yl group in the target compound would likely show resonances at δ 2.5–3.5 (pyrrolidine CH₂) and δ 2.2–2.5 (N-CH₃), similar to .
- Melting points for triazole hybrids () suggest that fused-ring systems (e.g., cyclopenta[c]pyridine) increase crystallinity compared to simpler pyridines.
Biological Activity
3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile (CAS Number: 91832-82-5) is a pyridine derivative with potential biological activity. Its unique structure, which includes a nitrile group and an ether linkage to a methylpyrrolidine moiety, suggests various interactions with biological systems. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-cyanopyridine with 3-hydroxy-1-methylpyrrolidine. This reaction is conducted under basic conditions, often using potassium carbonate as a base in a solvent like dimethylformamide at elevated temperatures.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 91832-82-5 |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
In studies assessing its antimicrobial properties, this compound has shown effectiveness against various bacterial strains. For instance, it demonstrated a reduction in the secretion of virulence factors in pathogenic bacteria at concentrations around 50 µM, indicating its potential as an antimicrobial agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in bacterial pathogenesis. In particular, it downregulated the expression of key activators in bacterial secretion systems, suggesting a mechanism that may interfere with bacterial communication and virulence .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while it exhibits antimicrobial properties, it also has a cytotoxic effect on certain cell lines at higher concentrations. Further studies are required to delineate the therapeutic window and potential side effects .
The mechanism of action for this compound appears to involve:
- Binding Interactions : The pyridine ring and nitrile group facilitate hydrogen bonding with target enzymes or receptors.
- Modulation of Signaling Pathways : By inhibiting key enzymes in bacterial secretion systems, it alters the expression of virulence factors, thereby impacting bacterial survival and infection processes .
Case Studies
- Inhibition of Type III Secretion System : A study demonstrated that at concentrations of 50 µM, this compound inhibited the secretion of CPG2 by approximately 50%. This suggests its potential application in treating infections caused by bacteria utilizing this secretion system .
- Comparative Analysis with Similar Compounds : When compared to structurally similar compounds such as 4-cyanopyridine and other pyridine derivatives, this compound exhibited enhanced biological activity due to its unique structural features that allow for better interaction with biological targets .
Q & A
Q. What are the recommended synthetic routes for 3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of substituted pyridine and pyrrolidine intermediates. For example, nucleophilic substitution between 4-cyanopyridin-3-ol and 1-methylpyrrolidin-3-ol derivatives under basic conditions (e.g., K₂CO₃ in DMF) can form the ether linkage. Catalysts like Pd(OAc)₂ may enhance coupling efficiency. Reaction optimization includes controlling temperature (80–100°C), solvent polarity, and stoichiometry. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity . Monitoring progress using TLC or HPLC ensures intermediate quality .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what are the key spectral markers?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR reveals peaks for the pyrrolidine N-methyl group (~2.2–2.5 ppm) and pyridine protons (7.5–8.5 ppm). ¹³C NMR confirms the nitrile carbon at ~115–120 ppm .
- IR Spectroscopy : A sharp peak near 2230 cm⁻¹ corresponds to the C≡N stretch. Ether linkages (C-O-C) show absorption at ~1100–1250 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation, with molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₂H₁₄N₃O⁺ = 216.1131) .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine moiety influence the compound’s biological activity, and what strategies can resolve enantiomers?
- Methodological Answer : The 1-methylpyrrolidine group’s stereochemistry affects binding to chiral biological targets (e.g., enzymes or receptors). Enantiomeric resolution can be achieved via chiral HPLC (using columns like Chiralpak IA/IB) or by synthesizing diastereomers through chiral auxiliaries. Circular dichroism (CD) spectroscopy or X-ray crystallography of co-crystals with target proteins can elucidate stereochemical interactions. Computational docking studies (e.g., AutoDock Vina) predict binding affinities of enantiomers, guiding synthetic prioritization .
Q. When encountering discrepancies in biological assay data for this compound, what analytical approaches determine if the issue stems from structural impurities or assay conditions?
- Methodological Answer :
- Purity Analysis : Use LC-MS to detect trace impurities (e.g., unreacted intermediates or degradation products). Compare batch-to-batch consistency via ¹H NMR integration .
- Assay Validation : Replicate assays under standardized conditions (pH, temperature, cell line passage number). Include positive/negative controls (e.g., known inhibitors) to rule out protocol variability. Orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) can confirm target engagement .
- Solubility Testing : Poor solubility in assay buffers may cause false negatives. Use DLS (dynamic light scattering) to assess aggregation or employ co-solvents (e.g., DMSO ≤0.1%) .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets, and how can predictions be validated experimentally?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-target complexes (e.g., GROMACS) to assess binding stability and key residue interactions (e.g., hydrogen bonds with pyridine nitrogen).
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding free energies, prioritizing derivatives with predicted higher affinity .
- Experimental Validation : Synthesize analogs with targeted substitutions (e.g., replacing nitrile with amide) and test via SPR or ITC. Co-crystallization with the target protein (e.g., kinase) provides atomic-level interaction maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
